3-Chloro-2-methylphenylboronic acid

Description

The exact mass of the compound 3-Chloro-2-methylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPNVVXTUYMJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395827 | |

| Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-20-9 | |

| Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-2-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2-methylphenylboronic Acid: A Technical Guide for Chemical Researchers

An In-depth Whitepaper on the Properties, Synthesis, and Applications of a Key Suzuki-Miyaura Coupling Reagent

Abstract

3-Chloro-2-methylphenylboronic acid, identified by CAS number 313545-20-9, is a specialized organoboron compound that serves as a critical building block in modern organic synthesis.[1][2] Primarily utilized by researchers, scientists, and drug development professionals, its main application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, a representative experimental protocol for its application in Suzuki-Miyaura coupling, and visual diagrams to illustrate its structure and reaction workflow.

Chemical Identity and Physicochemical Properties

3-Chloro-2-methylphenylboronic acid is an aromatic boronic acid derivative. Its structure features a phenyl ring substituted with a chloro group, a methyl group, and a boronic acid moiety. These substitutions make it a versatile reagent for introducing the 3-chloro-2-methylphenyl group into more complex molecular architectures, a common strategy in the synthesis of pharmaceuticals and advanced materials.

The key physicochemical properties of 3-Chloro-2-methylphenylboronic acid are summarized in the table below for easy reference.

| Identifier/Property | Value | Reference(s) |

| CAS Number | 313545-20-9 | [1][2][3] |

| Molecular Formula | C₇H₈BClO₂ | [1][2][3] |

| Molecular Weight | 170.40 g/mol | [2] |

| IUPAC Name | (3-chloro-2-methylphenyl)boronic acid | [1][3] |

| Appearance | White to off-white powder/solid | N/A |

| Boiling Point | 150.6 °C | [4] |

| Melting Point | Not available in cited resources | |

| SMILES | CC1=C(C=CC=C1Cl)B(O)O | [1] |

| InChI Key | BJPNVVXTUYMJPN-UHFFFAOYSA-N | [1][3] |

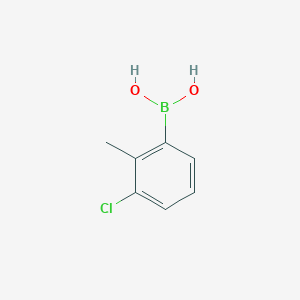

Chemical Structure

The structural arrangement of 3-Chloro-2-methylphenylboronic acid is fundamental to its reactivity in cross-coupling reactions. The boronic acid group is the reactive site for transmetalation in the Suzuki-Miyaura catalytic cycle.

Caption: Chemical structure of 3-Chloro-2-methylphenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary and most significant application of 3-Chloro-2-methylphenylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds, making it indispensable in drug discovery and the synthesis of fine chemicals.

In this context, 3-Chloro-2-methylphenylboronic acid reacts with various organic halides or triflates (R-X) in the presence of a palladium catalyst and a base to form a biaryl product. This enables medicinal chemists to systematically modify molecular structures to study structure-activity relationships (SAR).

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that conditions such as catalyst, ligand, base, solvent, and temperature often require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., Aryl bromide, 1.0 equiv.)

-

3-Chloro-2-methylphenylboronic acid (1.1–1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, 3-Chloro-2-methylphenylboronic acid, palladium catalyst, ligand (if used), and base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir for the required time (2–24 hours).

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle Workflow

The mechanism of the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: General workflow of the Suzuki-Miyaura catalytic cycle.

Safety and Handling

Based on available safety data for similar phenylboronic acid compounds, 3-Chloro-2-methylphenylboronic acid should be handled with care in a well-ventilated area or a chemical fume hood.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed or in contact with skin.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-Chloro-2-methylphenylboronic acid is a valuable and highly specific reagent for synthetic organic chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it a key component in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science research. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe use in the laboratory.

References

3-Chloro-2-methylphenylboronic acid molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 3-Chloro-2-methylphenylboronic acid, a compound relevant in various research and development applications. The information is presented to be a quick reference for laboratory and development settings.

Chemical Properties and Identifiers

The fundamental chemical data for 3-Chloro-2-methylphenylboronic acid are summarized below. These identifiers are crucial for accurate substance identification and experimental recording.

| Identifier | Value |

| Molecular Formula | C7H8BClO2[1][2][3][4][5] |

| Molecular Weight | 170.4 g/mol [1][2][4] |

| IUPAC Name | (3-chloro-2-methylphenyl)boronic acid[1][3][5] |

| CAS Number | 313545-20-9[1][2][3] |

| InChI Key | BJPNVVXTUYMJPN-UHFFFAOYSA-N[1][3][5] |

| SMILES | CC1=C(C=CC=C1Cl)B(O)O[1][5] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.

References

- 1. (3-CHLORO-2-METHYLPHENYL)BORONIC ACID | CAS 313545-20-9 [matrix-fine-chemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Chloro-2-methylbenzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. cenmed.com [cenmed.com]

- 5. 3-Chloro-2-methylbenzeneboronic acid, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 3-Chloro-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenylboronic acid is a synthetic organoboron compound that serves as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, such as biaryl and heteroaryl structures, which are prevalent in many biologically active compounds. This guide provides a comprehensive overview of the structure, properties, and applications of 3-Chloro-2-methylphenylboronic acid.

Chemical Structure and Properties

The chemical structure of 3-Chloro-2-methylphenylboronic acid consists of a phenyl ring substituted with a chloro group at the 3-position, a methyl group at the 2-position, and a boronic acid functional group (-B(OH)₂) at the 1-position.

SMILES (Simplified Molecular Input Line Entry System): CC1=C(C=CC=C1Cl)B(O)O[1]

Chemical Identifiers and Physicochemical Properties:

A summary of the key identifiers and computed physicochemical properties for 3-Chloro-2-methylphenylboronic acid is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | (3-chloro-2-methylphenyl)boronic acid | [1] |

| CAS Number | 313545-20-9 | [1] |

| Molecular Formula | C₇H₈BClO₂ | [1] |

| Molecular Weight | 170.40 g/mol | [] |

| Monoisotopic Mass | 170.0305874 g/mol | [] |

| Canonical SMILES | B(C1=C(C(=CC=C1)Cl)C)(O)O | [] |

| InChI Key | BJPNVVXTUYMJPN-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white powder or crystals | |

| Hydrogen Bond Donor Count | 2 | [] |

| Hydrogen Bond Acceptor Count | 2 | [] |

| Rotatable Bond Count | 1 | [] |

| Topological Polar Surface Area | 40.5 Ų | [] |

| Complexity | 132 | [] |

Synthesis

General Experimental Protocol for the Synthesis of Arylboronic Acids:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. A solution of the corresponding aryl halide (in this case, 1-bromo-3-chloro-2-methylbenzene) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to maintain reflux.

-

Borylation: The freshly prepared Grignard reagent is then cooled (often to -78 °C) and added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous ether. This reaction forms the boronic ester intermediate.

-

Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid). This hydrolysis step converts the boronic ester to the desired boronic acid.

-

Workup and Purification: The product is typically extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure arylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

3-Chloro-2-methylphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the chloro and methyl substituents on the phenyl ring of this particular boronic acid allows for the introduction of this specific structural motif into a target molecule, which can be crucial for modulating its biological activity.

General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

-

Reaction Setup: In a reaction vessel, the aryl or vinyl halide (or triflate), 3-Chloro-2-methylphenylboronic acid (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system (e.g., a mixture of toluene and water, dioxane, or DMF).

-

Reaction Conditions: The reaction mixture is degassed (e.g., by bubbling argon or nitrogen through the solution) to remove oxygen, which can deactivate the palladium catalyst. The mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by techniques such as TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The resulting crude product is then purified, usually by column chromatography on silica gel, to afford the desired biaryl product.

Visualization of the Core Structure

The following diagram illustrates the chemical structure of 3-Chloro-2-methylphenylboronic acid, generated using the Graphviz DOT language.

References

(3-chloro-2-methylphenyl)boronic acid IUPAC name

An In-depth Technical Guide to (3-chloro-2-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloro-2-methylphenyl)boronic acid is a specialized organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.

This technical guide provides a comprehensive overview of (3-chloro-2-methylphenyl)boronic acid, including its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the compound is (3-chloro-2-methylphenyl)boronic acid .[1][][3][4] It is also known by synonyms such as 3-chloro-2-methylbenzeneboronic acid and 2-borono-6-chlorotoluene.[3]

Physicochemical Properties

A summary of the key physicochemical and computed properties of (3-chloro-2-methylphenyl)boronic acid is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (3-chloro-2-methylphenyl)boronic acid | [1][] |

| CAS Number | 313545-20-9 | [1][4] |

| Molecular Formula | C₇H₈BClO₂ | [1][] |

| Molecular Weight | 170.40 g/mol | [1][] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)B(O)O | [1][] |

| InChI | InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | [] |

| InChIKey | BJPNVVXTUYMJPN-UHFFFAOYSA-N | [1][] |

| Exact Mass | 170.0305874 g/mol | [] |

| Monoisotopic Mass | 170.0305874 g/mol | [] |

| Topological Polar Surface Area | 40.5 Ų | [] |

| Heavy Atom Count | 11 | [] |

| Complexity | 132 | [] |

| Hydrogen Bond Donor Count | 2 | [] |

| Hydrogen Bond Acceptor Count | 2 | [] |

| Rotatable Bond Count | 1 | [] |

Synthesis

General Experimental Protocol: Synthesis via Grignard Reagent

-

Formation of the Grignard Reagent: 2-bromo-6-chlorotoluene (1 equivalent) is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). Magnesium turnings (1.1 equivalents) are added to the solution. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then stirred until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C). A solution of triisopropyl borate (1.2 equivalents) in dry THF is added dropwise to the Grignard reagent, maintaining the low temperature. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl). This hydrolyzes the boronic ester intermediate to the desired boronic acid.

-

Extraction and Purification: The product is extracted into an organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield (3-chloro-2-methylphenyl)boronic acid.

Applications in Drug Discovery

(3-chloro-2-methylphenyl)boronic acid is a valuable intermediate in the synthesis of pharmaceutical compounds.[] Its primary application is in Suzuki-Miyaura cross-coupling reactions to create biaryl and heteroaryl structures, which are common motifs in bioactive molecules.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like (3-chloro-2-methylphenyl)boronic acid) and an organic halide or triflate. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

(3-chloro-2-methylphenyl)boronic acid is particularly useful for introducing the 3-chloro-2-methylphenyl moiety into a target molecule. This substituent can influence the steric and electronic properties of the final compound, which in turn can affect its biological activity and pharmacokinetic profile. It has been used in the synthesis of bioactive molecules for cancer research.[]

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: A reaction vessel is charged with (3-chloro-2-methylphenyl)boronic acid (1.2 equivalents), the aryl halide or triflate (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added to the reaction vessel.

-

Reaction Execution: The mixture is degassed and then heated to a temperature typically ranging from 80 to 110 °C under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of (3-chloro-2-methylphenyl)boronic acid.

Caption: Synthesis workflow for (3-chloro-2-methylphenyl)boronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

The diagram below outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction utilizing (3-chloro-2-methylphenyl)boronic acid.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Guide: Spectral Analysis of 3-Chloro-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-Chloro-2-methylphenylboronic acid (CAS: 313545-20-9), a key intermediate in pharmaceutical synthesis.[] While specific experimental spectra for this compound are not widely available in the public domain, this document presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes standardized experimental protocols for obtaining such data.

Compound Information:

-

IUPAC Name: (3-chloro-2-methylphenyl)boronic acid[2]

-

Molecular Formula: C₇H₈BClO₂[3]

-

Molecular Weight: 170.40 g/mol [2]

-

Monoisotopic Mass: 170.0305874 g/mol []

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For 3-Chloro-2-methylphenylboronic acid, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring and identifying the methyl and boronic acid groups.

Note: The following tables contain predicted chemical shifts (δ) in parts per million (ppm). Actual experimental values may vary based on solvent and concentration.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (3 protons) | 7.2 - 7.8 | Multiplet (m) | 7.5 - 8.5 |

| -CH₃ (3 protons) | 2.2 - 2.6 | Singlet (s) | N/A |

| -B(OH)₂ (2 protons) | 4.5 - 6.0 | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-B | 130 - 135 (broad) |

| C-Cl | 133 - 137 |

| C-CH₃ | 138 - 142 |

| Ar C-H | 125 - 132 |

| Ar C-H | 128 - 134 |

| Ar C-H | 126 - 131 |

| -CH₃ | 18 - 23 |

Infrared (IR) Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-Chloro-2-methylphenylboronic acid is expected to show characteristic absorptions for the O-H, C-H, C=C, B-O, and C-Cl bonds.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (from B(OH)₂) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch (from -CH₃) |

| 1600 - 1610 | Medium | Aromatic C=C stretch |

| 1450 - 1475 | Medium | Aromatic C=C stretch |

| 1310 - 1380 | Strong | B-O stretch |

| 1000 - 1100 | Strong | C-B stretch |

| 650 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition. Due to the presence of chlorine (isotopes ³⁵Cl and ³⁷Cl) and boron (isotopes ¹⁰B and ¹¹B), the mass spectrum will exhibit a characteristic isotopic pattern.

Predicted Mass Spectrometry Data

| m/z Value | Ion | Notes |

| 170 / 172 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 172 will have an intensity of approximately one-third that of the M+ peak at m/z 170, which is characteristic of a molecule containing one chlorine atom.[4] |

| 153 / 155 | [M-OH]⁺ | Loss of a hydroxyl group. |

| 152 / 154 | [M-H₂O]⁺ | Loss of a water molecule. |

| 125 / 127 | [M-B(OH)₂]⁺ | Loss of the boronic acid group. |

Note: The listed m/z values correspond to the major isotopes (¹¹B and ³⁵Cl). The full spectrum will be more complex due to the presence of ¹⁰B and ³⁷Cl.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 3-Chloro-2-methylphenylboronic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. Phenylboronic acids can sometimes form cyclic anhydrides (boroxines), which can complicate spectra; using a solvent like Methanol-d₄ can help break up these oligomers.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid 3-Chloro-2-methylphenylboronic acid powder directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Chromatography:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution.

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Analysis:

-

Operate the ESI source in positive ion mode to detect protonated molecules (e.g., [M+H]⁺) or negative ion mode for deprotonated molecules ([M-H]⁻). Boronic acids can be sensitive in negative ion mode.

-

Acquire spectra over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions, paying close attention to the isotopic pattern for chlorine.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of an arylboronic acid like 3-Chloro-2-methylphenylboronic acid.

Caption: Workflow for Arylboronic Acid Synthesis and Characterization.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methylphenylboronic Acid

Abstract

3-Chloro-2-methylphenylboronic acid is a valuable building block in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structural motif is integral to the development of novel pharmaceutical agents and advanced materials. This technical guide provides a comprehensive overview of the principal synthetic routes to 3-Chloro-2-methylphenylboronic acid, offering detailed experimental protocols for three robust methods. Key quantitative data is summarized for comparative analysis, and workflows are visualized to ensure clarity and reproducibility for researchers in the field.

Introduction

Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry. Among them, 3-Chloro-2-methylphenylboronic acid (CAS No. 313545-20-9) is a particularly useful reagent for introducing the 3-chloro-2-methylphenyl moiety into complex molecules. This substitution pattern is of significant interest in medicinal chemistry and materials science. The presence of the ortho-methyl group and meta-chloro substituent provides unique steric and electronic properties that can influence the conformation and biological activity of target molecules. This guide details the most practical and scalable methods for its preparation, focusing on the Grignard reaction, directed ortho-metalation, and a multi-step synthesis from 3-chloro-2-methylaniline.

Overview of Synthetic Strategies

Several viable pathways exist for the synthesis of 3-Chloro-2-methylphenylboronic acid. The choice of method often depends on the availability of starting materials, required scale, and tolerance to specific functional groups. The three primary strategies discussed herein are:

-

Grignard Reaction: A classic and widely used method involving the reaction of an arylmagnesium halide with a trialkyl borate ester. This approach is often high-yielding and cost-effective.

-

Directed Ortho-Metalation (DoM): A regioselective method that utilizes a directing group to facilitate lithiation at the ortho-position, followed by quenching with a boron electrophile. This is suitable for substrates where specific regiocontrol is paramount.[1][2]

-

Synthesis from Arylamines: A versatile multi-step approach that begins with a commercially available aniline, converts it to an aryl halide via the Sandmeyer reaction, and then proceeds with borylation.[3][4]

The following diagram provides a high-level overview of these synthetic pathways.

Caption: High-level overview of synthetic routes to the target compound.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision based on factors such as yield, cost, safety, and scalability. The table below provides a summary of the key characteristics of each method.

| Parameter | Method 1: Grignard Reaction | Method 2: Directed Ortho-Metalation | Method 3: From 3-Chloro-2-methylaniline |

| Starting Material | 2-Bromo-6-chlorotoluene | 3-Chloro-2-methylaniline | 3-Chloro-2-methylaniline |

| Key Reagents | Mg, Triisopropyl borate | Pivaloyl chloride, s-BuLi, TMEDA, Triisopropyl borate | NaNO₂, HBr, CuBr |

| Typical Yield | 60-80%[5][6] | 50-70% (over 3 steps) | 70-85% (for Sandmeyer), then 60-80% (Grignard) |

| Purity | Good to Excellent | Good to Excellent | Good, requires purification after each step |

| Pros | High yield, cost-effective, one-pot potential. | Excellent regioselectivity. | Utilizes a common starting material. |

| Cons | Sensitive to moisture; requires inert atmosphere. | Requires cryogenic temperatures and strong bases. | Multi-step process, use of diazonium salts. |

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Organolithium and Grignard reagents are pyrophoric and react violently with water.[7][8] All glassware must be oven- or flame-dried, and all reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

Method 1: Synthesis via Grignard Reaction

This protocol describes the formation of the Grignard reagent from 2-bromo-6-chlorotoluene followed by borylation with triisopropyl borate. The differential reactivity of C-Br vs C-Cl bonds allows for the selective formation of the Grignard reagent at the bromide position.[7]

Caption: Experimental workflow for the Grignard reaction method.

Reagents and Materials:

-

2-Bromo-6-chlorotoluene (1.0 eq.)

-

Magnesium turnings (1.2 eq.)

-

Iodine (one small crystal)

-

Triisopropyl borate (1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, add magnesium turnings (1.2 eq.) and a crystal of iodine. Add a solution of 2-bromo-6-chlorotoluene (1.0 eq.) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Once initiated (indicated by gentle reflux and disappearance of the iodine color), add the remaining aryl bromide solution at a rate to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.[9][10]

-

Borylation: Cool the resulting gray Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add triisopropyl borate (1.5 eq.) dropwise, ensuring the internal temperature does not rise above -65 °C. Upon completion of the addition, stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.[5][11]

-

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir the biphasic mixture vigorously for 1 hour.

-

Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by silica gel chromatography to yield 3-Chloro-2-methylphenylboronic acid as a white solid.[12][13]

Method 2: Synthesis via Directed Ortho-Metalation

This method leverages the pivalamide group as a powerful directing metalation group (DMG) to achieve highly regioselective lithiation of the 3-chloro-2-methylaniline backbone.[14][15]

Caption: Experimental workflow for the Directed Ortho-Metalation method.

Reagents and Materials:

-

3-Chloro-2-methylaniline (1.0 eq.)

-

Pivaloyl chloride (1.1 eq.)

-

Pyridine

-

Dichloromethane (DCM)

-

sec-Butyllithium (s-BuLi) (2.2 eq.)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq.)

-

Triisopropyl borate (2.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

6 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Protection: Dissolve 3-chloro-2-methylaniline (1.0 eq.) and pyridine (1.2 eq.) in DCM. Cool to 0 °C and add pivaloyl chloride (1.1 eq.) dropwise. Stir at room temperature until the reaction is complete (TLC). Wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to give the N-pivaloyl-protected aniline.

-

Directed ortho-Metalation: Dissolve the protected aniline and TMEDA (2.2 eq.) in anhydrous THF and cool to -78 °C. Add s-BuLi (2.2 eq.) dropwise, and stir the resulting solution for 2 hours at -78 °C.[2][14]

-

Borylation: Add triisopropyl borate (2.5 eq.) dropwise to the lithiated species at -78 °C. Allow the reaction to stir and warm to room temperature overnight.

-

Work-up and Deprotection: Quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract the product into ethyl acetate. Concentrate the organic phase and add 6 M HCl. Reflux the mixture for 4-6 hours to hydrolyze both the borate ester and the pivalamide protecting group.

-

Isolation: Cool the reaction mixture to room temperature and carefully neutralize with aqueous NaOH. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified as described in Method 1.

Method 3: Synthesis from 3-Chloro-2-methylaniline via Sandmeyer Reaction

This route converts the readily available 3-chloro-2-methylaniline into the corresponding aryl bromide, which is the starting material for the high-yielding Grignard reaction (Method 1).

Procedure:

-

Diazotization: Prepare a solution of 3-chloro-2-methylaniline (1.0 eq.) in 48% hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.[16][17]

-

Sandmeyer Bromination: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr. Cool this solution to 0 °C. Add the cold diazonium salt solution slowly to the CuBr solution. Vigorous evolution of N₂ gas will be observed. After the addition is complete, warm the mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.[3][4]

-

Isolation of 2-Bromo-6-chlorotoluene: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with 2 M NaOH and then with brine. Dry over Na₂SO₄ and concentrate. The crude 2-bromo-6-chlorotoluene can be purified by vacuum distillation.

-

Borylation: The purified 2-bromo-6-chlorotoluene is then converted to 3-Chloro-2-methylphenylboronic acid using the Grignard protocol detailed in Method 1 .

Purification and Characterization

Purification:

-

Recrystallization: Arylboronic acids are often purified by recrystallization. Common solvent systems include water, or mixtures of an organic solvent (like ethyl acetate or diethyl ether) and a non-polar solvent (like hexanes or pentane).[12]

-

Acid/Base Extraction: Crude boronic acid can be dissolved in a basic aqueous solution (e.g., NaOH) and washed with an organic solvent (e.g., ether) to remove non-acidic impurities. The aqueous layer is then acidified with HCl to precipitate the pure boronic acid, which is collected by filtration.[18]

-

Silica Gel Chromatography: While boronic acids can streak on standard silica gel, chromatography is sometimes necessary. A mobile phase containing a small amount of acid (e.g., acetic acid) or using deactivated silica can improve separation. Boronate esters are generally more amenable to silica gel purification than free boronic acids.[13][19]

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The B(OH)₂ protons in ¹H NMR often appear as a broad singlet.

-

Mass Spectrometry: Confirms the molecular weight of the compound.

-

Melting Point: A sharp melting point is an indicator of purity.

Conclusion

This guide has detailed three reliable methods for the synthesis of 3-Chloro-2-methylphenylboronic acid. The Grignard reaction (Method 1) from 2-bromo-6-chlorotoluene represents the most direct and often highest-yielding approach. The Directed Ortho-Metalation route (Method 2) offers excellent regiocontrol but requires more specialized reagents and conditions. Finally, the Sandmeyer reaction sequence (Method 3) provides a robust pathway from the common starting material 3-chloro-2-methylaniline. The choice of method will be dictated by laboratory-specific factors, but the protocols provided herein offer a solid foundation for the successful synthesis of this important chemical building block.

References

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. uwindsor.ca [uwindsor.ca]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

Commercial Availability and Application of 3-Chloro-2-methylphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, chemical properties, and primary applications of 3-Chloro-2-methylphenylboronic acid. It is intended to serve as a comprehensive resource for researchers and professionals involved in synthetic chemistry and drug discovery, offering detailed information on sourcing, handling, and utilizing this versatile reagent.

Commercial Availability

3-Chloro-2-methylphenylboronic acid (CAS No. 313545-20-9) is readily available from a variety of chemical suppliers.[1][2][3][4][5][6] Purity levels are typically high, often exceeding 96-97%.[3][7] The compound is generally supplied as a white powder.[7] Below is a summary of prominent suppliers and their product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich (Merck) | 313545-20-9 | C7H8BClO2 | 170.40 | Not specified |

| Thermo Fisher Scientific | 313545-20-9 | C7H8BClO2 | 170.40 | ≥96.0% (HPLC) |

| Fisher Scientific | 313545-20-9 | C7H8BClO2 | 170.40 | 97% |

| BOC Sciences | 313545-20-9 | C7H8BClO2 | 170.40 | Not specified |

| BLD Pharm | 313545-20-9 | C7H8BClO2 | 170.40 | Not specified |

| Santa Cruz Biotechnology | 313545-20-9 | C7H8BClO2 | 170.40 | Not specified |

| Cenmed | 313545-20-9 | C7H8BClO2 | 170.40 | 0.98 |

| VEGSCI Inc. | 313545-20-9 | C7H8BClO2 | Not specified | Not specified |

Chemical Properties and Identifiers

-

IUPAC Name: (3-chloro-2-methylphenyl)boronic acid[3][]

-

Synonyms: 3-Chloro-2-methylbenzeneboronic acid, 2-Borono-6-chlorotoluene[3][]

-

InChI Key: BJPNVVXTUYMJPN-UHFFFAOYSA-N[3]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

3-Chloro-2-methylphenylboronic acid is a vital intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and substituted aromatic compounds.[9] These structural motifs are prevalent in many biologically active molecules and pharmaceutical candidates, making this reagent particularly valuable in drug discovery and development, including for cancer research.[][9]

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like 3-Chloro-2-methylphenylboronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[10] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the stability and low toxicity of the boronic acid reagents.[11]

Below is a workflow for the utilization of 3-Chloro-2-methylphenylboronic acid in a typical research setting.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

While specific reaction conditions should be optimized for each unique substrate combination, the following sections provide representative protocols for the synthesis and application of arylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid, such as 3-Chloro-2-methylphenylboronic acid.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

3-Chloro-2-methylphenylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.05-0.1 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, with water)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), 3-Chloro-2-methylphenylboronic acid (1.1 equiv), and the base (2.5 equiv).[12]

-

Add the anhydrous solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 ratio of solvent to water).[11][12]

-

Sparge the resulting mixture with a stream of inert gas (Argon) for 10-15 minutes to degas the solution.[12]

-

Add the palladium catalyst (0.1 equiv) to the mixture and continue sparging with the inert gas for an additional 10 minutes.[12]

-

Seal the reaction vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) overnight or until reaction completion is confirmed by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[11][12]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the final biaryl product.[11]

General Protocol for the Synthesis of Arylboronic Acids

For research applications requiring custom-substituted analogs, this general procedure outlines the synthesis of an arylboronic acid from an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (2.3 equiv)

-

Trimethyl borate (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

3M Hydrochloric acid

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

Under an argon atmosphere, dissolve the aryl bromide (1.0 equiv) in anhydrous THF (approx. 30 mL per mmol of aryl bromide) in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone or liquid nitrogen/ethanol bath.[13]

-

Add n-butyllithium solution dropwise, ensuring the internal temperature remains below -78 °C. Stir the mixture at this temperature for one hour after the addition is complete.[13]

-

Slowly add trimethyl borate (1.5 equiv) to the reaction mixture, maintaining the temperature at -78 °C. Stir for an additional hour.[13]

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding a saturated solution of ammonium chloride.[13]

-

Remove the THF and most of the water under reduced pressure.

-

Acidify the residue with 3M hydrochloric acid to a pH of 3.[13]

-

Extract the product with dichloromethane (3x).

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.[13]

-

Remove the solvent under reduced pressure. The resulting solid can be washed with ice-cold water and then with petroleum ether and dried to yield the arylboronic acid.[13]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 3-CHLORO-2-METHYLPHENYLBORONIC ACID manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 3. 3-Chloro-2-methylbenzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. 313545-20-9|(3-Chloro-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. (3-CHLORO-2-METHYLPHENYL)BORONIC ACID | CAS 313545-20-9 [matrix-fine-chemicals.com]

- 6. scbt.com [scbt.com]

- 7. 3-Chloro-2-methylbenzeneboronic acid, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Chloro-2-methylphenylboronic acid, a key reagent in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Adherence to the following guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical Identification and Physical Properties

3-Chloro-2-methylphenylboronic acid is an organoboron compound with the chemical formula C₇H₈BClO₂.[1][2][3] It is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Table 1: Physical and Chemical Properties of 3-Chloro-2-methylphenylboronic acid

| Property | Value |

| CAS Number | 313545-20-9[1][2][4] |

| Molecular Formula | C₇H₈BClO₂[1][2][4] |

| Molecular Weight | 170.40 g/mol [4][5] |

| Appearance | White to light yellow powder/solid[6] |

| Purity | Typically ≥97% |

| Storage | Room temperature[2] |

Hazard Identification and GHS Classification

3-Chloro-2-methylphenylboronic acid is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Safety and Handling

Proper handling of 3-Chloro-2-methylphenylboronic acid is essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[7][8]

-

Skin Protection:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[7][8] Gloves should be inspected before use and disposed of properly after handling the material.

-

Body Protection: A laboratory coat should be worn. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[7]

-

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is required.[9]

Engineering Controls

Work with 3-Chloro-2-methylphenylboronic acid should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[7] Facilities should be equipped with an eyewash station and a safety shower.[9]

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[10]

-

Wash hands thoroughly after handling and before breaks.[7]

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[9] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

-

Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides, boron oxides, and hydrogen chloride gas may be produced.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

Disposal

-

Disposal of 3-Chloro-2-methylphenylboronic acid and its containers must be in accordance with all applicable federal, state, and local regulations.

-

It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]

-

Contact a licensed professional waste disposal service for guidance.[7]

Experimental Protocols

3-Chloro-2-methylphenylboronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The following is a general protocol.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with 3-Chloro-2-methylphenylboronic acid.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

-

3-Chloro-2-methylphenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture like toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, 3-Chloro-2-methylphenylboronic acid, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill it with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Note: Reaction conditions, including the choice of catalyst, base, solvent, and temperature, may need to be optimized for specific substrates to achieve the best results.

Visualizations

Laboratory Safety Workflow

References

- 1. cenmed.com [cenmed.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Chloro-2-methylbenzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. (3-CHLORO-2-METHYLPHENYL)BORONIC ACID | CAS 313545-20-9 [matrix-fine-chemicals.com]

- 5. scbt.com [scbt.com]

- 6. H30893.MD [thermofisher.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 3-Chloro-2-methylphenylboronic Acid: A Technical Guide for Researchers

An In-depth Exploration of Solubility Characteristics and Determination Methodologies for a Key Synthetic Building Block

Introduction: 3-Chloro-2-methylphenylboronic acid is a vital reagent in contemporary organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the construction of complex molecular architectures, central to drug discovery and materials science, is critically dependent on its solubility in organic solvents. A thorough understanding of its dissolution behavior is paramount for reaction optimization, purification, and overall process efficiency. This technical guide provides a comprehensive overview of the expected solubility trends of 3-chloro-2-methylphenylboronic acid, alongside detailed experimental protocols for its precise quantitative determination.

While specific, publicly available quantitative solubility data for 3-chloro-2-methylphenylboronic acid is limited, this guide consolidates information on structurally related compounds to project its solubility profile. Furthermore, it equips researchers with the methodologies to generate empirical data tailored to their specific applications.

Expected Solubility Profile

The solubility of arylboronic acids is dictated by a delicate interplay of factors including the polarity of the solvent, the potential for hydrogen bonding, and the electronic and steric effects of substituents on the phenyl ring. Based on published data for analogous compounds like phenylboronic acid and its substituted derivatives, the following trends are anticipated for 3-chloro-2-methylphenylboronic acid.[1][2][3][4]

Table 1: Predicted Qualitative Solubility of 3-Chloro-2-methylphenylboronic Acid in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers can act as hydrogen bond acceptors for the hydroxyl groups of the boronic acid, facilitating dissolution. Phenylboronic acid exhibits high solubility in ethers.[1][4] |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Similar to ethers, the carbonyl group of ketones can accept hydrogen bonds, leading to good solubility. Phenylboronic acid is known to be highly soluble in ketones.[1][4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity. While phenylboronic acid has moderate solubility in chloroform, the presence of a chlorine atom on the phenyl ring of the target compound may slightly enhance its affinity for chlorinated solvents.[1][4] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can both donate and accept hydrogen bonds, leading to favorable interactions. However, the potential for transesterification with the boronic acid exists, especially at elevated temperatures or in the presence of catalysts. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly polar and are excellent at solvating a wide range of organic compounds, including boronic acids. |

| Hydrocarbons | Hexanes, Toluene, Cyclohexane | Low to Very Low | As nonpolar solvents, hydrocarbons are poor at solvating the polar boronic acid functional group. Phenylboronic acid has very low solubility in hydrocarbon solvents.[1][4] The chloro and methyl substituents are unlikely to alter this trend significantly. |

Experimental Protocols for Solubility Determination

To obtain precise and actionable solubility data, direct experimental measurement is indispensable. The following section details two robust methods for determining the solubility of 3-chloro-2-methylphenylboronic acid: the dynamic (synthetic) method for generating temperature-dependent solubility curves and the shake-flask method for equilibrium solubility at a fixed temperature.

Dynamic Method for Temperature-Dependent Solubility

This method, also known as the synthetic method, involves visually or instrumentally determining the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.[1][5][6]

Materials and Equipment:

-

3-Chloro-2-methylphenylboronic acid (analytical grade)

-

Selected organic solvent (high purity, anhydrous)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath with precise temperature control

-

Calibrated digital thermometer (±0.1 °C)

-

Luminance probe or a laser-based turbidity sensor

-

Analytical balance (±0.0001 g)

Procedure:

-

Sample Preparation: Accurately weigh a specific mass of 3-chloro-2-methylphenylboronic acid and the chosen organic solvent into the jacketed glass vessel. The composition is typically expressed as a mole fraction.

-

Heating and Equilibration: Place the vessel in the thermostat bath and commence stirring to ensure a uniform suspension.

-

Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.2-0.5 °C/min) to approximate thermal equilibrium.

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually against a dark background with good lighting, or more accurately using a luminance probe or a nephelometer that measures light scattering.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.

-

Data Compilation: Repeat this procedure for several different compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).

Shake-Flask Method for Thermodynamic Solubility

This classic method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.[7][8]

Materials and Equipment:

-

3-Chloro-2-methylphenylboronic acid (analytical grade)

-

Selected organic solvent (high purity, anhydrous)

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of 3-chloro-2-methylphenylboronic acid to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Determine the concentration of 3-chloro-2-methylphenylboronic acid in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Solubility Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility using the dynamic method.

Caption: A flowchart illustrating the dynamic method for solubility determination.

Conclusion

While a definitive, quantitative solubility table for 3-chloro-2-methylphenylboronic acid in various organic solvents awaits exhaustive publication, a robust predictive framework can be established based on the behavior of analogous boronic acids. This guide provides the foundational knowledge and detailed experimental procedures necessary for researchers to determine the precise solubility of 3-chloro-2-methylphenylboronic acid in their systems of interest. Such empirical data is invaluable for optimizing reaction conditions, developing efficient purification strategies, and advancing the application of this versatile building block in both academic and industrial research.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enamine.net [enamine.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Versatility of 3-Chloro-2-methylphenylboronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenylboronic acid has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern—a chlorine atom and a methyl group on the phenyl ring—offers distinct steric and electronic properties that medicinal chemists can exploit to fine-tune the pharmacological profile of drug candidates. This technical guide provides an in-depth overview of the potential applications of 3-chloro-2-methylphenylboronic acid, focusing on its role in the synthesis of novel therapeutic agents. We will delve into its application in the development of anticonvulsants and its potential in the synthesis of targeted cancer therapies, such as KRAS and histone lysine demethylase inhibitors.

Core Applications in Medicinal Chemistry

The primary utility of 3-chloro-2-methylphenylboronic acid in drug discovery lies in its application as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex molecular scaffolds.

Synthesis of Anticonvulsant Agents

Research has demonstrated the successful incorporation of the 3-chloro-2-methylphenyl moiety into semicarbazone derivatives, leading to the discovery of compounds with significant anticonvulsant activity. These compounds have been evaluated in various preclinical models of epilepsy, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) screens.[1]

The following table summarizes the anticonvulsant activity of a series of 3-chloro-2-methylphenyl-substituted semicarbazones. The data is presented as the percentage of animals protected in standard preclinical models at a given dose.

| Compound | R | MES Screen (% Protection at 100 mg/kg) | scPTZ Screen (% Protection at 100 mg/kg) | scSTY Screen (% Protection at 100 mg/kg) |

| 3 | H | 0 | 25 | 50 |

| 4 | 2-Cl | 25 | 25 | 75 |

| 5 | 3-Cl | 0 | 50 | 50 |

| 6 | 4-Cl | 25 | 25 | 75 |

| 7 | 2-CH₃ | 0 | 25 | 50 |

| 8 | 3-CH₃ | 25 | 25 | 50 |

| 9 | 4-CH₃ | 0 | 50 | 75 |

| 10 | 2-OCH₃ | 0 | 25 | 50 |

| 11 | 4-OCH₃ | 25 | 25 | 75 |

| 12 | 2-NO₂ | 50 | 75 | 100 |

| 13 | 3-NO₂ | 25 | 50 | 75 |

| 14 | 4-NO₂ | 50 | 75 | 100 |

| 21 | 4-F | 75 | 75 | 100 |

Data extracted from Yogeeswari et al., Eur J Med Chem. 2004 Aug;39(8):729-34.[1]

Step 1: Synthesis of 1-(3-Chloro-2-methylphenyl)semicarbazide

To a solution of 3-chloro-2-methylaniline (0.1 mol) in glacial acetic acid (50 mL), a solution of potassium cyanate (0.12 mol) in water (30 mL) is added dropwise with stirring at 0-5 °C. The reaction mixture is stirred for 2 hours at room temperature. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 1-(3-chloro-2-methylphenyl)urea. This urea derivative (0.05 mol) is then refluxed with hydrazine hydrate (0.1 mol) in ethanol (100 mL) for 8 hours. The solvent is evaporated under reduced pressure, and the resulting solid is washed with water and recrystallized from ethanol to give 1-(3-chloro-2-methylphenyl)semicarbazide.

Step 2: Synthesis of the Semicarbazone Derivatives

A mixture of 1-(3-chloro-2-methylphenyl)semicarbazide (0.01 mol) and the appropriate substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 6-8 hours. The reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the final semicarbazone product.

Caption: Synthesis of 3-chloro-2-methylphenyl-substituted semicarbazones.

Potential in Targeted Cancer Therapy

3-Chloro-2-methylphenylboronic acid serves as a crucial starting material for the synthesis of inhibitors targeting key oncogenic pathways, including those driven by KRAS mutations and aberrant histone lysine demethylase activity.

The KRAS protein is a key signaling molecule, and its mutations are prevalent in many cancers. The development of small molecule inhibitors targeting specific KRAS mutants is an area of intense research. Patent literature indicates that 3-chloro-2-methylphenylboronic acid can be utilized in the synthesis of tricyclic compounds designed as KRAS inhibitors. These compounds typically feature a core scaffold that is further elaborated through Suzuki-Miyaura coupling.

Histone lysine demethylases are enzymes that play a critical role in epigenetic regulation, and their dysregulation is implicated in various cancers. 3-Chloro-2-methylphenylboronic acid has been cited in patents as a building block for the synthesis of KDM inhibitors. The 3-chloro-2-methylphenyl moiety can be incorporated into heterocyclic scaffolds to generate potent and selective inhibitors of these enzymes.

| Target Class | General Structure/Scaffold | Rationale for 3-Chloro-2-methylphenyl Moiety |

| KRAS Inhibitors | Tricyclic Heterocycles | The substituted phenyl ring can occupy a hydrophobic pocket in the KRAS protein, with the chlorine and methyl groups providing specific steric and electronic interactions to enhance binding affinity and selectivity. |

| KDM Inhibitors | Substituted Pyridines and other N-heterocycles | The 3-chloro-2-methylphenyl group can be positioned to interact with specific residues in the active site of the demethylase, contributing to the inhibitor's potency and selectivity profile. |

Note: Specific IC50 values for compounds synthesized using 3-Chloro-2-methylphenylboronic acid are not publicly available in the cited patents.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-chloro-2-methylphenylboronic acid with an aryl bromide.

To a degassed mixture of 3-chloro-2-methylphenylboronic acid (1.2 mmol), the desired aryl bromide (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water, 10 mL), is added a base such as potassium carbonate (2.0 mmol). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways

KRAS Signaling Pathway